molecular formula C6H7NO B564277 3-Pyridylcarbinol-d6 CAS No. 1189493-62-6

3-Pyridylcarbinol-d6

Cat. No. B564277
M. Wt: 115.165
InChI Key: MVQVNTPHUGQQHK-NVSFMWKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Pyridylcarbinol-d6” is a specialty product used for proteomics research . It has a molecular formula of C6HD6NO and a molecular weight of 115.16 .


Synthesis Analysis

The synthesis of 3-Pyridylcarbinol-d6 involves the derivatization of fatty acids . The process involves the conversion of free fatty acids to acid chlorides, which are then reacted with 3-Pyridylcarbinol to form the esters .


Molecular Structure Analysis

3-Pyridylcarbinol-d6 is a nitrogen-containing derivative of fatty acids . These derivatives have excellent mass spectrometric properties that enable the location of double bonds, branch points, and other structural features in the alkyl chain .


Chemical Reactions Analysis

3-Pyridylcarbinol-d6 esters have been used to determine double bond positions and configuration in unsaturated fatty acids by means of gas-phase infrared spectroscopy . They have also been used in proteomics research .

Scientific Research Applications

Application in Lipidomics

Summary of the Application

3-Pyridylcarbinol-d6 is used in the field of lipidomics, specifically in the structural determination of unsaturated fatty acids . It is used as a derivatization agent to acquire infrared (IR) spectra of individual lipids as mass-selected gas-phase ions .

Methods of Application

The method involves the universal 3-pyridylcarbinol ester derivatization of fatty acids to acquire IR spectra of individual lipids as mass-selected gas-phase ions . Intramolecular interactions between the protonated pyridine moiety and carbon–carbon double bonds present highly sensitive probes for regiochemistry and configuration through promotion of strong and predictable shifts in IR resonances .

Results or Outcomes

The gas-phase IR spectra obtained from unsaturated fatty acids are shown to discriminate between isomers and enable the first unambiguous structural assignment of 6Z-octadecenoic acid in human-derived cell lines . This method paves the way for comprehensive structure elucidation of fatty acids that is sensitive to regio- and stereochemical variations and with the potential to uncover new pathways in lipid metabolism .

Application in Proteomics

Summary of the Application

3-Pyridylcarbinol-d6 is a specialty product used for proteomics research .

Methods of Application

While the specific methods of application in proteomics are not detailed in the sources, the compound is soluble in Chloroform, Dichloromethane, and Ethyl Acetate, and is typically stored at -20° C .

Results or Outcomes

The outcomes of its use in proteomics research are not specified in the available sources .

Application in Mass Spectrometry

Summary of the Application

3-Pyridylcarbinol-d6 is used in mass spectrometry, specifically in the analysis of fatty acids .

Methods of Application

The method involves the use of 3-pyridylcarbinol esters of fatty acids. The mass spectrum of 3-pyridylcarbinyl 6,9,12-octadecatrienoate (γ-linolenate or 18:3 (n -6)) is obtained. The principles of double bond location are described in the web page on 3-pyridylcarbinol esters of monoenoic fatty acids .

Results or Outcomes

The results of this method allow for the identification and analysis of fatty acids, including the location of double bonds .

Safety And Hazards

The safety data sheet for a similar compound, 3-Pyridinecarboxaldehyde, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

One of the future directions for 3-Pyridylcarbinol-d6 is its use in determining the double bond positions and configuration in unsaturated fatty acids by means of gas-phase infrared spectroscopy . This could potentially uncover new pathways in lipid metabolism .

properties

IUPAC Name

dideuterio-(2,4,5,6-tetradeuteriopyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c8-5-6-2-1-3-7-4-6/h1-4,8H,5H2/i1D,2D,3D,4D,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQVNTPHUGQQHK-NVSFMWKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])C([2H])([2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676125
Record name [(~2~H_4_)Pyridin-3-yl](~2~H_2_)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyridylcarbinol-d6

CAS RN

1189493-62-6
Record name [(~2~H_4_)Pyridin-3-yl](~2~H_2_)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
R Pachaiappan, K Nagasathiya, PK Singh… - Biomass Conversion …, 2022 - Springer
Black cumin seed oil has been traditionally used as Karumjeerakam kuzhi thailam (Siddha formulation) in India more than 500 years ago. This study was conducted to find out the …
Number of citations: 11 link.springer.com

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